Hypoxanthine arabinoside (Ara-Hx) is a purine nucleoside analog. [] It is a metabolite of adenine arabinoside (Ara-A), also known as vidarabine, generated via deamination by the enzyme adenosine deaminase. [, , , , , , , , ] Ara-Hx has been a subject of scientific interest due to its antiviral properties, particularly against DNA viruses. [, , , , , , , ]
Ara-HX is classified as a purine nucleoside analog. It is synthesized from hypoxanthine and arabinose under specific conditions that facilitate the formation of the nucleoside structure. The synthesis can be achieved through various chemical routes, making it an important compound in biochemical research and pharmaceutical applications .
The synthesis of ara-HX typically involves the reaction between hypoxanthine and arabinose. This reaction requires careful control of conditions such as temperature and the use of catalysts to ensure efficient conversion into the desired nucleoside analog. In industrial settings, high-pressure liquid chromatography (HPLC) is commonly employed for purification purposes, ensuring high yield and purity suitable for research applications.
The molecular structure of ara-HX consists of a hypoxanthine base linked to an arabinose sugar moiety. This configuration allows it to mimic natural nucleosides, facilitating its role in biological systems.
Ara-HX can undergo various chemical transformations, including:
These reactions are crucial for modifying ara-HX for further research or therapeutic development .
Ara-HX possesses several notable physical and chemical properties:
These properties make ara-HX suitable for various scientific applications, particularly in studies related to nucleoside analogs and antiviral mechanisms .
Ara-HX has several applications in scientific research:
Arabinosylhypoxanthine (Ara-HX), also termed hypoxanthine arabinoside or Ara-Hx, is a purine nucleoside analog characterized by a β-D-arabinofuranose sugar linked via an N9-glycosidic bond to hypoxanthine (6-oxypurine). Its systematic IUPAC name is 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one, and its molecular formula is C~10~H~12~N~4~O~5~ (molecular weight: 268.23 g/mol) [1] [3]. The defining structural feature of Ara-HX—and all arabinose nucleosides—is the cis orientation of the C2'-OH and C3'-OH groups, contrasting with the trans configuration in ribonucleosides. This stereochemical inversion at C2' critically alters the molecule’s three-dimensional conformation, biochemical stability, and biological interactions [3] [6].
Table 1: Key Chemical Properties of Arabinosylhypoxanthine
Property | Value/Description |
---|---|
Molecular Formula | C~10~H~12~N~4~O~5~ |
Molecular Weight | 268.23 g/mol |
Glycosidic Bond | β-N9-linkage |
Sugar Configuration | β-D-arabinofuranose (C2'-OH up) |
Nucleobase | Hypoxanthine |
Aqueous Solubility | Moderate; enhanced via enzymatic formulation strategies [6] |
Metabolic Precursor | Vidarabine (Ara-A; adenosine arabinoside) |
Ara-HX functions as the primary deamination metabolite of vidarabine (Ara-A), mediated by adenosine deaminase. This enzymatic conversion replaces the amino group of adenine with a carbonyl group, yielding hypoxanthine as the base [3] [6]. The arabinose sugar adopts a predominantly north (C3'-endo) puckering conformation, sterically hindering elongation by DNA/RNA polymerases. This contrasts with natural deoxyinosine, where the C2'-OH down orientation permits efficient polymerization [6] [8].
Figure 1: Metabolic Pathway of Vidarabine to Ara-HXVidarabine (Ara-A) → (Adenosine Deaminase) → Arabinosylhypoxanthine (Ara-HX)
The discovery of Ara-HX is inextricably linked to the broader investigation of arabinose-containing nucleosides. In the early 1950s, Bergmann and Feeney isolated the first natural arabinonucleosides—spongothymidine and spongouridine—from the Caribbean sponge Tethya crypta [8]. These compounds exhibited unprecedented C2'-OH stereochemistry, igniting interest in synthetic arabinosyl analogs. By 1960, synthetic routes to adenine arabinoside (vidarabine; Ara-A) and cytosine arabinoside (cytarabine; Ara-C) were established, marking the advent of arabinonucleosides as therapeutic agents [8] [6].
Ara-HX emerged as a significant metabolite during clinical studies of vidarabine in the 1970s. Researchers observed rapid deamination of systemically administered vidarabine in plasma and tissues, yielding Ara-HX as the predominant circulating species. While vidarabine gained FDA approval in 1976 for herpesvirus infections, its clinical utility was limited by rapid metabolic conversion to Ara-HX and poor aqueous solubility [8] [6]. Consequently, Ara-HX became a focal point for pharmacokinetic studies, though it demonstrated weaker antiviral activity compared to its parent compound.
Table 2: Timeline of Key Events in Arabinonucleoside Development
Year | Event |
---|---|
1950–1951 | Isolation of spongothymidine and spongouridine (Bergmann and Feeney) |
1960 | Synthesis of vidarabine (Ara-A) and cytarabine (Ara-C) |
1969 | FDA approval of cytarabine for leukemias |
1976 | FDA approval of vidarabine for herpesviruses |
1970s–1980s | Characterization of Ara-HX as the major deamination product of vidarabine |
2020s | Enzymatic biosynthesis of Ara-HX via isomerization cascades [6] |
The chemical synthesis of early arabinonucleosides—including precursors to Ara-HX—relied on multistep routes starting from D-ribose. These processes required extensive protecting-group manipulations and generated low yields. For example, synthesizing vidarabine intermediates like 2,3,5-O-benzyl-D-arabinofuranosyl chloride involved five steps from D-ribose [6]. Modern biocatalytic approaches now offer more efficient pathways. In vitro enzymatic cascades using nucleoside phosphorylases (NPs), phosphopentomutases (PPMs), and isomerases can directly convert natural nucleosides (e.g., guanosine) into arabinosides like Ara-HX via ribose-to-arabinose isomerization [6].
Nucleoside analogs like Ara-HX exert their biological effects primarily through targeted disruption of nucleic acid metabolism. Two core mechanisms underpin their activity:
Competitive Inhibition and Chain Termination:Intracellular phosphorylation converts Ara-HX to its triphosphate form (Ara-HX-TP), which competes with deoxyinosine triphosphate (dITP) for incorporation into DNA by viral or cellular polymerases. Upon incorporation, the arabinose sugar’s C2'-OH sterically clashes with the polymerase’s active site and the incoming nucleotide’s phosphate group. This prevents phosphodiester bond formation, halting DNA chain elongation. This mechanism is termed "obligate chain termination" [4] [3].
Inhibition of Enzymes in Nucleotide Metabolism:Ara-HX monophosphate (Ara-HX-MP) inhibits key enzymes such as ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. Depletion of deoxynucleotide pools further suppresses DNA synthesis, particularly in rapidly dividing cells or replicating viruses [4] [7]. Additionally, some nucleoside analogs act as "error catastrophogens," where incorporation into viral RNA/DNA induces lethal mutagenesis due to mismatched base pairing [4].
Table 3: Mechanism-Based Classification of Nucleoside Analogs
Mechanism | Example Compounds | Therapeutic Application |
---|---|---|
Obligate Chain Termination | Ara-HX, Acyclovir, Zidovudine | Antiviral/Anticancer |
Non-Obligate Termination | Sofosbuvir, Lamivudine | HCV/HIV infection |
Enzyme Inhibition | Fludarabine (RNR inhibitor) | Chronic lymphocytic leukemia |
Lethal Mutagenesis | Ribavirin | Broad-spectrum antiviral |
Ara-HX belongs to a broader class of arabinofuranosyl nucleosides with diverse applications:
While Ara-HX itself is not a frontline drug, its role as the active metabolite of vidarabine and its structural kinship to clinically significant agents underscore its pharmacological relevance. Current research focuses on optimizing arabinonucleoside delivery—e.g., via phosphoramidate prodrugs—to enhance metabolic stability and target specificity [6] [8]. The unique stereochemistry of arabinose continues to inspire the design of novel nucleoside analogs with tailored mechanisms against evolving viral and neoplastic targets.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7